1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol
Overview
Description
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the quinoxaline moiety in this compound adds to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Ethoxylation: The quinoxaline derivative is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Piperidine Ring Formation: The ethoxyquinoxaline is then reacted with a piperidine derivative under basic conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring can interact with neurotransmitter receptors in the brain, leading to potential neurological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(3-Methoxyquinoxalin-2-yl)piperidin-3-ol: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical reactivity and biological activity.
1-(3-Chloroquinoxalin-2-yl)piperidin-3-ol: The presence of a chloro group can enhance the compound’s electrophilicity and potentially increase its antimicrobial activity.
1-(3-Aminoquinoxalin-2-yl)piperidin-3-ol: The amino group can increase the compound’s ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties .
Properties
IUPAC Name |
1-(3-ethoxyquinoxalin-2-yl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-20-15-14(18-9-5-6-11(19)10-18)16-12-7-3-4-8-13(12)17-15/h3-4,7-8,11,19H,2,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIXNXCEINPJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262868 | |
Record name | 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420856-91-2 | |
Record name | 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420856-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinol, 1-(3-ethoxy-2-quinoxalinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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